

# Application Note: Quantification of Ketodarolutamide in Human Plasma using LC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ketodarolutamide

Cat. No.: B1139456

[Get Quote](#)

## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **ketodarolutamide**, the primary active metabolite of darolutamide, in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of darolutamide and its active metabolite.

## Introduction

Darolutamide is a next-generation androgen receptor signaling inhibitor approved for the treatment of prostate cancer.<sup>[1]</sup> It is extensively metabolized to various compounds, with **ketodarolutamide** (ORM-15341) being the major and pharmacologically active metabolite.<sup>[1]</sup> <sup>[2]</sup> In fact, plasma concentrations of **ketodarolutamide** have been observed to be higher than those of the parent drug, darolutamide.<sup>[3][4]</sup> Therefore, a reliable bioanalytical method for the accurate quantification of **ketodarolutamide** is essential for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for the simultaneous quantification of darolutamide and **ketodarolutamide** in plasma using LC-MS/MS.

## Experimental

### Materials and Reagents

- **Ketodarolutamide** and Darolutamide reference standards
- Darolutamide-d3 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Human plasma (K2-EDTA)

### Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
- Analytical Column: Waters Atlantis C18 column (or equivalent)

### Standard Solutions

Stock solutions of **ketodarolutamide**, darolutamide, and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

## Protocols

### Sample Preparation

A protein precipitation method is employed for the extraction of analytes from plasma.

- Allow plasma samples, calibration standards, and QCs to thaw at room temperature.

- Vortex the samples to ensure homogeneity.
- To 50  $\mu$ L of plasma sample, add 10  $\mu$ L of the internal standard working solution.
- Vortex briefly.
- Add 150  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below. A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analytes are quantified using Multiple Reaction Monitoring (MRM).

## Data Presentation

### Table 1: LC-MS/MS Parameters

Parameter	Value
LC System	
Column	Atlantis C18, 2.1 x 50 mm, 3 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetononitrile
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	
Time (min)	%B
0.00	30
1.50	95
2.00	95
2.10	30
3.00	30
MS System	
Ionization Mode	ESI Positive
Curtain Gas	35 psi
Collision Gas	Medium
IonSpray Voltage	5500 V
Temperature	550°C
Ion Source Gas 1	55 psi
Ion Source Gas 2	60 psi

**Table 2: MRM Transitions and Compound-Dependent Parameters**

Compound	Q1 Mass (m/z)	Q3 Mass (m/z)	Dwell Time (ms)	Declustering Potential (V)	Entrance Potential (V)	Collision Energy (V)	Collision Cell Exit Potential (V)
Ketodarolutamide	397.1	194.1	100	80	10	35	12
Darolutamide	399.1	178.1	100	85	10	38	14
Darolutamide-d3 (IS)	402.1	178.1	100	85	10	38	14

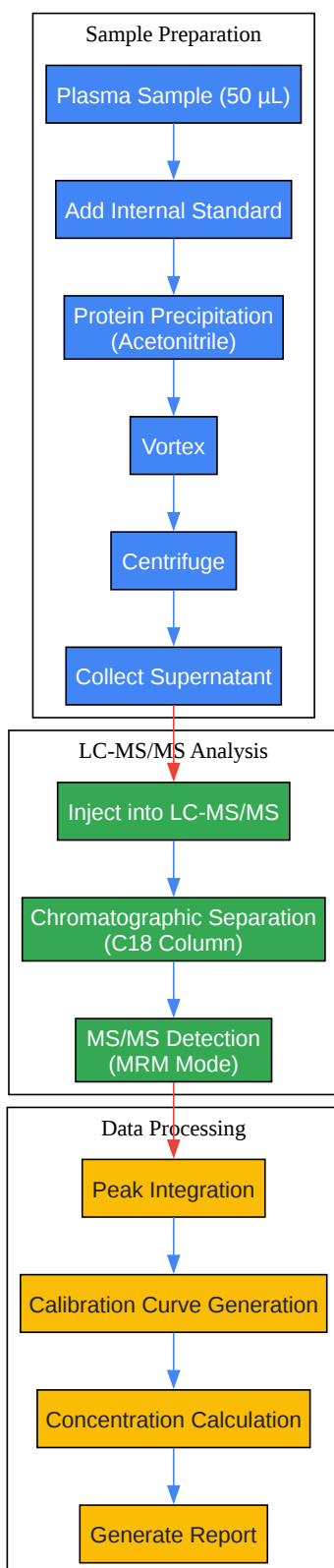
Note: The MRM transitions for darolutamide and **ketodarolutamide** in positive ion mode (m/z 399 → 178 and m/z 397 → 194, respectively) are based on a method that simultaneously quantified these analytes.[5] Other methods have reported transitions in negative ion mode as well.[6][7][8]

**Table 3: Method Validation Summary**

Parameter	Ketodarolutamide	Darolutamide
Linearity Range (ng/mL)	0.5 - 500	0.5 - 500
Correlation Coefficient ( $r^2$ )	> 0.99	> 0.99
LLOQ (ng/mL)	0.5	0.5
Precision (%CV)		
Intra-day	< 15%	< 15%
Inter-day	< 15%	< 15%
Accuracy (% Bias)		
Intra-day	Within $\pm 15\%$	Within $\pm 15\%$
Inter-day	Within $\pm 15\%$	Within $\pm 15\%$
Recovery (%)	> 85%	> 85%
Matrix Effect	Minimal and compensated by Internal Standard	Minimal and compensated by Internal Standard

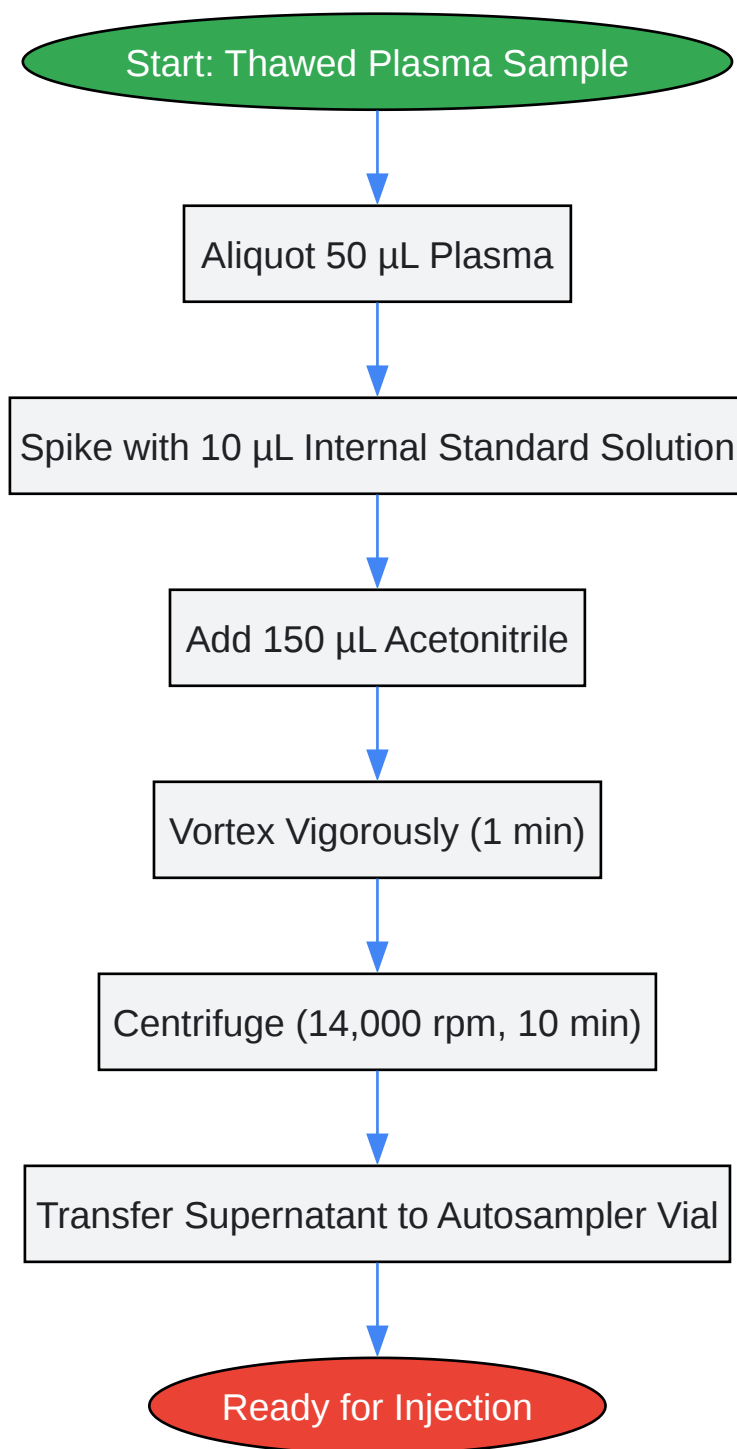
This data is representative and based on typical acceptance criteria for bioanalytical method validation.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Overall workflow for the LC-MS/MS quantification of **ketodarolutamide** in plasma.



[Click to download full resolution via product page](#)

Caption: Detailed steps of the protein precipitation sample preparation protocol.

## Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of **ketodarolutamide** in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of mass spectrometric detection make this method well-suited for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and robust, meeting the regulatory requirements for bioanalytical assays.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of darolutamide (ODM-201): a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Ketodarolutamide in Human Plasma using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139456#lc-ms-ms-method-for-ketodarolutamide-quantification-in-plasma]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)